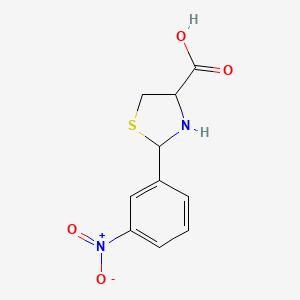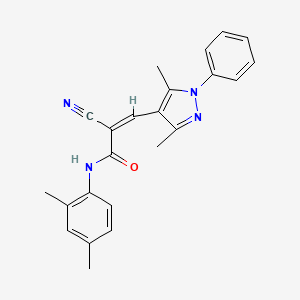
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C23H22N4O and its molecular weight is 370.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymers and Materials Engineering
Aromatic polyamides and polyimides containing pendent pyrazole rings with amino and cyano groups have been synthesized using a new monomer related to the target compound. These materials exhibit high thermal stability and solubility in various organic solvents, making them suitable for advanced material applications. The presence of pendent amino and cyano groups contributes to their unique properties, such as no observed glass transition temperature before degradation and high thermal stability up to 470 °C for polyimides (Kim et al., 2016).
Synthetic Chemistry and Catalysis
The structural features of (Z)-2-Cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide and its analogs have been explored in various synthetic pathways, leading to the development of new heterocyclic compounds. These compounds have been investigated for their potential in synthetic chemistry, demonstrating versatility in the formation of pyrazole, pyridine, and pyrimidine derivatives. Such synthetic pathways highlight the compound's role as a building block in the synthesis of pharmacologically relevant structures (Bondock et al., 2008).
Antimicrobial and Anti-inflammatory Applications
Research has shown that derivatives of the target compound exhibit significant anti-inflammatory and antimicrobial activities. The synthesis of new heterocycles incorporating the pyrazole moiety has led to compounds with high anti-inflammatory activity compared to indomethacin, and strong antimicrobial effects against various pathogens. This suggests potential applications in developing new therapeutic agents (Ahmed, 2017).
Advanced Dye and Colorant Synthesis
The compound and its derivatives have been used in the synthesis of disperse dyes, demonstrating applications in materials science and textile engineering. The synthesis process involves coupling with arylidene diazonium chloride to afford disperse dyes with desirable properties for industrial applications. Such advancements indicate the compound's utility in developing new materials with specific optical and physical characteristics (Elapasery et al., 2020).
Properties
IUPAC Name |
(Z)-2-cyano-N-(2,4-dimethylphenyl)-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-15-10-11-22(16(2)12-15)25-23(28)19(14-24)13-21-17(3)26-27(18(21)4)20-8-6-5-7-9-20/h5-13H,1-4H3,(H,25,28)/b19-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPMJJJJUVOXRTC-UYRXBGFRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=CC2=C(N(N=C2C)C3=CC=CC=C3)C)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)/C(=C\C2=C(N(N=C2C)C3=CC=CC=C3)C)/C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3-chlorophenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone oxalate](/img/structure/B2694402.png)



![3-[4-(2,3-Dichlorophenyl)piperazine-1-carbonyl]-1,4-thiazepan-5-one](/img/structure/B2694407.png)
![2-[[3-(2-Methylphenyl)-2,4-dioxoquinazolin-1-yl]methyl]benzonitrile](/img/no-structure.png)

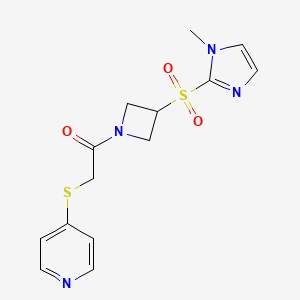
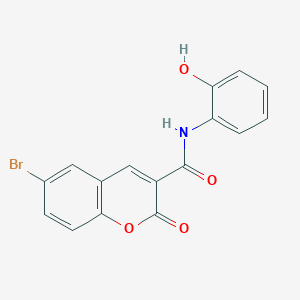
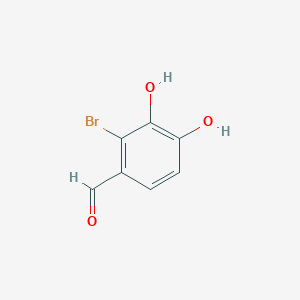
![3-[(2S,3R,4S,5R,6R)-3,5-Dihydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B2694420.png)
![ethyl 2-{[1,5-diphenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]oxy}acetate](/img/structure/B2694422.png)
![7-(4-chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2694424.png)
